

veliparib intermittent dosing schedule 7 days 21-day cycle

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Compound Focus: Veliparib

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Clinical Application & Protocol Details

The table below summarizes the key parameters for the 7-day intermittent **veliparib** schedule from two phase I studies:

Study Parameter	Veliparib with Carboplatin (Breast Cancer) [1]	Veliparib with Carboplatin/Etoposide (SCLC & Solid Tumors) [2]
Veliparib Schedule	7-day intermittent (Days 1-7)	7-day intermittent (Days 1-7)
Veliparib Dose (RP2D)	Up to 250 mg twice daily (BID)	240 mg twice daily (BID)
Combination Chemotherapy	Carboplatin (AUC 5, Day 1 of a 21-day cycle)	Carboplatin (AUC 5, Day 1) + Etoposide (100 mg/m ² , Days 1-3) of a 21-day cycle
Key Dose-Limiting Toxicities (DLTs)	Grade 4 thrombocytopenia, Grade 4 neutropenia [1]	Grade 2 toxic motor polyneuropathy [2]
Common Grade 3-4 Toxicities	Thrombocytopenia, lymphopenia, neutropenia, anemia, fatigue [1]	Hematologic toxicities (neutropenia, thrombocytopenia) [2]

Study Parameter	Veliparib with Carboplatin (Breast Cancer) [1]	Veliparib with Carboplatin/Etoposide (SCLC & Solid Tumors) [2]
Efficacy (in Evaluable Patients)	18.6% Partial Response (PR); 48.8% Stable Disease (SD) [1]	44% Confirmed Response Rate in all enrolled patients (n=39) [2]

Experimental Protocol & Methodology

For a clinical study employing a 7-day intermittent **veliparib** schedule, the following protocol outlines the core elements.

1. Patient Selection (Key Inclusion Criteria)

- **Disease Status:** Patients with advanced solid tumors for which the combination therapy is a viable option. Specific trials enrolled patients with metastatic breast cancer (triple-negative or HR+/HER2- with defective Fanconi anemia pathway) or extensive-stage small cell lung cancer (ED-SCLC) [1] [2].
- **Prior Therapy:** Typically, no more than three prior chemotherapy regimens for metastatic disease [1].
- **Performance Status:** Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 [1].
- **Organ Function:** Adequate bone marrow, renal, and hepatic function, as defined by protocol-specific laboratory values [1].

2. Treatment Schedule & Dose Escalation

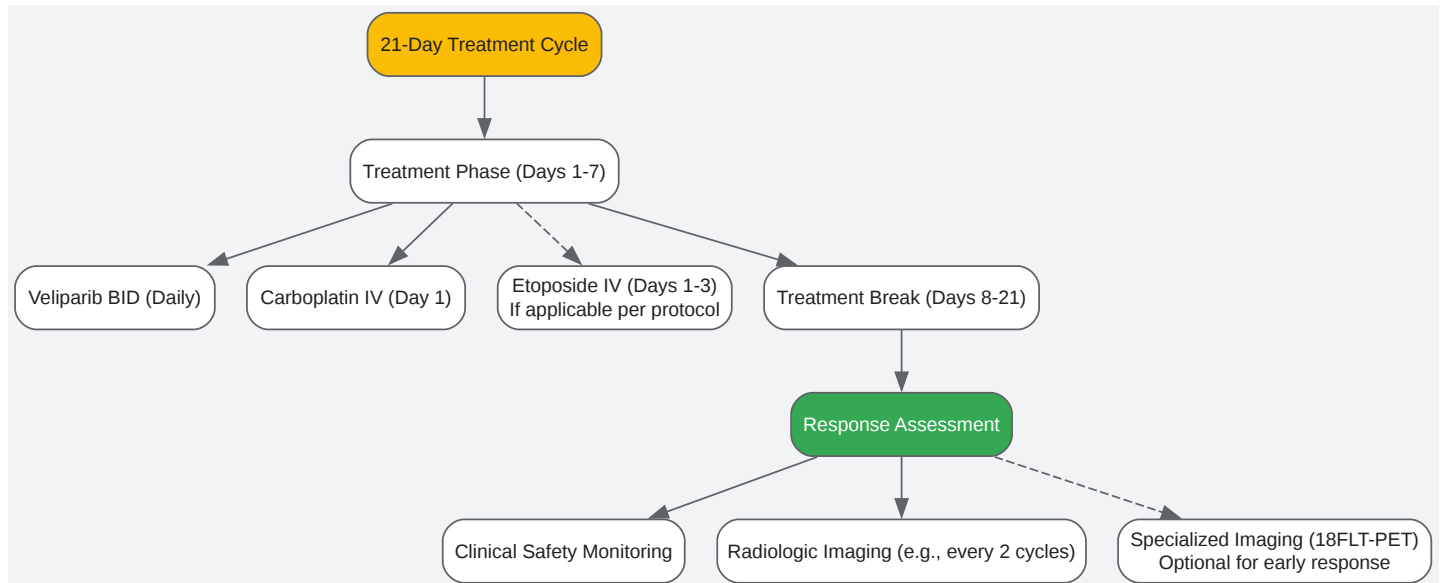
- This protocol uses a 21-day cycle.
- **Veliparib:** Administered orally at the designated dose (e.g., 240-250 mg BID) on Days 1 through 7 of each cycle [1] [2].
- **Carboplatin:** Administered intravenously on Day 1 at an AUC of 5 [1] [2].
- **Etoposide (if part of regimen):** Administered intravenously at 100 mg/m² on Days 1-3 [2].
- The dose escalation often follows a standard 3 + 3 design to determine the maximum tolerated dose (MTD) and recommended phase II dose (RP2D) [2].

3. Biomarker & Response Assessment

- **Imaging:** Tumor response is assessed by CT or MRI scans at baseline and then every two cycles, using RECIST 1.1 criteria [1].
- **Specialized Imaging:** Some studies incorporated [18F]-fluorothymidine Positron Emission Tomography (18FLT-PET) at baseline and early in Cycle 1 (e.g., between day 7-21). A significant drop in SUVmax is associated with a higher likelihood of response [1] [3].

- **Safety Monitoring:** Adverse events are monitored continuously and graded according to the NCI Common Terminology Criteria for Adverse Events (NCI CTCAE) [1] [2].

The workflow for a typical cycle and response monitoring can be visualized as follows:



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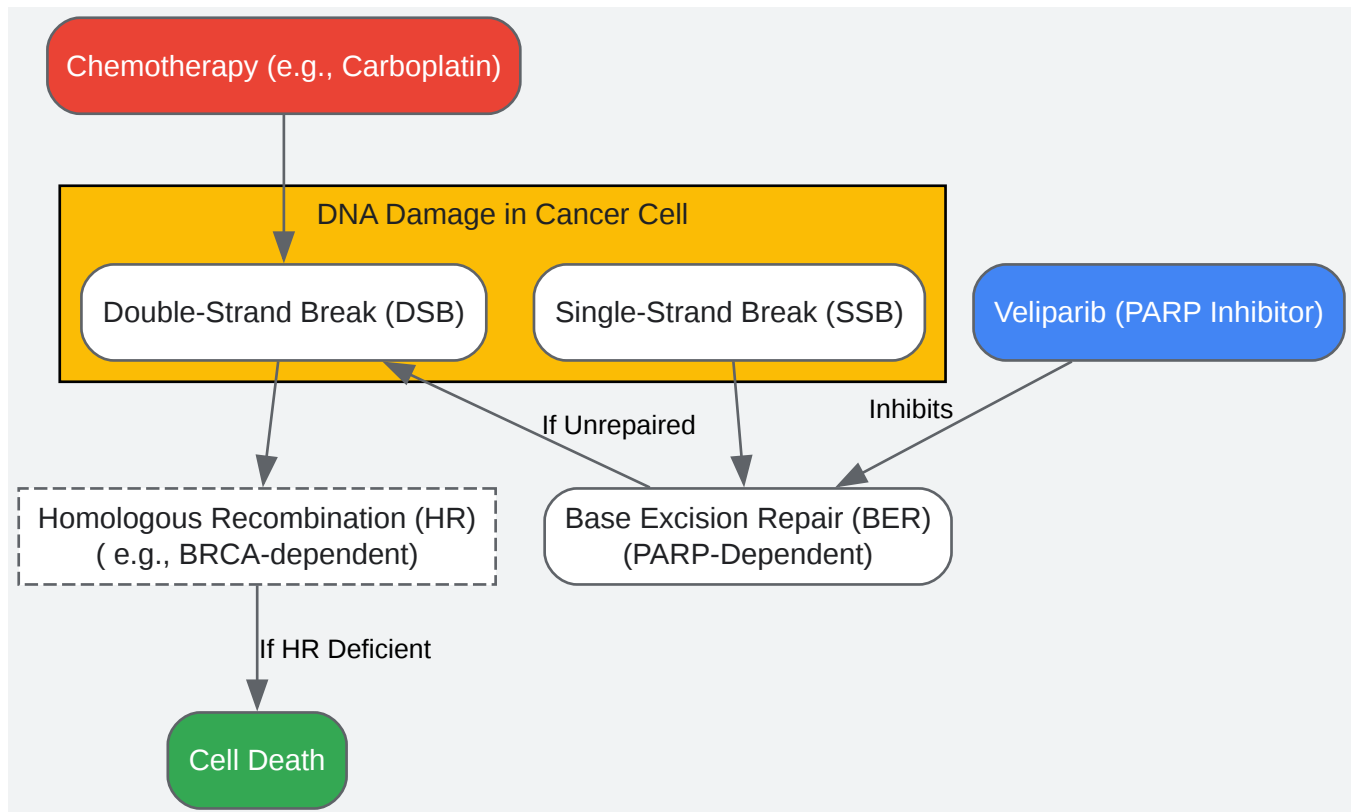
Mechanistic Rationale for Intermittent Dosing

The 7-day intermittent schedule is strategically designed to balance antitumor efficacy with the management of hematologic toxicity.

- **Synthetic Lethality & Chemopotentialiation:** **Veliparib** inhibits PARP-1/2 enzymes, critical for repairing single-strand DNA breaks. In cancer cells with homologous recombination deficiencies (e.g., BRCA mutations or "BRCAness"), PARP inhibition is synthetically lethal. When combined with DNA-damaging agents like carboplatin (which causes intra-strand DNA cross-links) or etoposide (a topoisomerase II inhibitor), **veliparib** potentiates their cytotoxicity by preventing repair of the induced DNA damage [4].

- **Managing Hematologic Toxicity:** Combining **veliparib** with myelosuppressive chemotherapy like carboplatin and etoposide significantly increases the risk of severe thrombocytopenia and neutropenia [1] [2]. The 7-day-on, 14-day-off schedule allows for a break in PARP inhibition, which can facilitate bone marrow recovery and reduce the incidence and severity of these hematologic adverse events, thereby minimizing treatment delays and dose reductions.

The following diagram illustrates the core mechanism of action at the cellular level:



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Research Implications & Considerations

- **Toxicity-Driven Schedule Selection:** While the 7-day schedule is feasible, one study noted that a **continuous (21-day) schedule of veliparib with carboplatin** was ultimately established as the recommended phase II dose (RP2D) due to demonstrated activity and an acceptable toxicity profile [1]. Another study found that continuous dosing with a different combination (carboplatin/etoposide) led to excessive hematologic toxicity and chemotherapy delays [2]. The optimal schedule is therefore highly dependent on the specific combination partner.
- **Predictive Biomarker:** The significant association between an early drop in **18FLT-PET SUVmax** and treatment response offers a powerful tool for early response assessment in clinical trials,

potentially allowing for timely adaptation of therapy [1] [3].

I hope these detailed application notes and protocols are helpful for your work. Should you require further information on specific biomarker assays or comparative data with other PARP inhibitors, please feel free to ask.

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